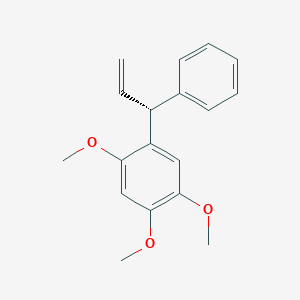

5-O-Methyldalbergiphenol

Description

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

1,2,4-trimethoxy-5-[(1R)-1-phenylprop-2-enyl]benzene |

InChI |

InChI=1S/C18H20O3/c1-5-14(13-9-7-6-8-10-13)15-11-17(20-3)18(21-4)12-16(15)19-2/h5-12,14H,1H2,2-4H3/t14-/m1/s1 |

InChI Key |

IUHZDNVFBOTZHT-CQSZACIVSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Natural Sources and Isolation of Dalbergiphenol and Related Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

Natural Sources of Dalbergiphenol (B593540) and Related Compounds

The genus Dalbergia, belonging to the family Fabaceae, is a rich source of a diverse array of secondary metabolites, including a significant number of flavonoids, isoflavonoids, and neoflavonoids.[1][2][3][4] These plants, commonly known as rosewoods, are widely distributed in the tropical and subtropical regions of the world and have a long history of use in traditional medicine.[2][4]

The heartwood of Dalbergia species is particularly known for its accumulation of aromatic compounds.[1][3] Notably, the neoflavonoid dalbergiphenol has been successfully isolated from the heartwood of Dalbergia sissoo.[5] Other species, such as Dalbergia parviflora, have also been extensively studied, leading to the isolation of numerous flavonoids and isoflavonoids from its stems and heartwood.[1][6][7][8]

While the direct microbial synthesis of 5-O-Methyldalbergiphenol has not been reported, the bacterial genus Streptomyces is a well-known producer of a vast range of secondary metabolites, including various flavonoids. This suggests that microbial sources should not be entirely ruled out in the exploration for novel producers of dalbergiphenol derivatives.

Quantitative Data on Isolated Phenolic Compounds from Dalbergia Species

The following table summarizes the quantitative data for several phenolic compounds isolated from various Dalbergia species. It is important to note that yields can vary significantly based on the plant's geographical origin, age, the specific part used for extraction, and the extraction methodology employed.

| Compound Name | Natural Source | Plant Part | Yield/Concentration | Reference |

| Dalbergiphenol | Dalbergia sissoo | Heartwood | Data not specified in abstract | [5] |

| Dalparvone (a new isoflavone) | Dalbergia parviflora | Stems | Data not specified in abstract | [6] |

| Dalparvinene (a new cinnamyl derivative) | Dalbergia parviflora | Stems | Data not specified in abstract | [6] |

| Dalberpene, Dalparvinene B, Dalparvone B | Dalbergia parviflora | Heartwood | Data not specified in abstract |

Experimental Protocols for Isolation and Purification

The following is a representative protocol for the isolation of dalbergiphenol and related phenolic compounds from the heartwood of Dalbergia species, synthesized from methodologies reported in the literature. This protocol can be adapted for the targeted isolation of this compound.

Preparation of Plant Material

-

Collection and Identification: Collect the heartwood of the desired Dalbergia species. Ensure proper botanical identification.

-

Drying and Grinding: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the heartwood into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Macerate the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of phenolic compounds.

-

Extraction Procedure:

-

Soak the powdered heartwood in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for an extended period (e.g., 7 days), with occasional stirring.

-

Filter the extract through a fine cloth or filter paper.

-

Repeat the extraction process with fresh solvent (typically 2-3 times) to ensure the complete extraction of the compounds.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in water to form an aqueous suspension.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This will separate the compounds based on their polarity. Phenolic compounds are typically enriched in the ethyl acetate and chloroform fractions.

-

Concentrate each fraction using a rotary evaporator.

-

Chromatographic Purification

-

Column Chromatography:

-

Subject the fraction enriched with the target compounds (e.g., the ethyl acetate fraction) to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

For further purification, subject the semi-purified fractions to pTLC or preparative HPLC.

-

For pTLC, apply the sample as a band on a silica gel plate and develop it with an appropriate solvent system. After development, scrape the band corresponding to the target compound and elute it with a suitable solvent.

-

For preparative HPLC, use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) to achieve high-purity isolation.

-

Structure Elucidation

-

Determine the structure of the isolated pure compound using various spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure.

-

Visualization of the Isolation Workflow

The following diagram illustrates a general workflow for the isolation of phenolic compounds from a plant source.

Caption: General workflow for the isolation of phenolic compounds.

This guide provides a foundational understanding for the isolation of dalbergiphenol and its derivatives. Researchers are encouraged to consult the primary literature for specific details and to optimize these protocols for their particular research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive constituents from the stems of Dalbergia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Activities of 5-O-Methyldalbergiphenol: A Technical Overview for Drug Discovery and Development

Introduction: 5-O-Methyldalbergiphenol, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental methodologies and an exploration of the potential signaling pathways involved are presented to support further research and development efforts by researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound belongs to the dalbergiphenol (B593540) class of neoflavonoids and is found in various species of the Dalbergia genus, including Dalbergia parviflora and Dalbergia odorifera[1][2]. The chemical structure of this compound is characterized by a phenyl group attached to a benzofuran (B130515) ring system, with a methoxy (B1213986) group at the 5-position. This structural motif is common among flavonoids and is often associated with a range of biological activities.

Biological Activities

While direct and extensive studies on this compound are limited, the known biological activities of the Dalbergia genus and structurally related flavonoids provide a strong indication of its potential pharmacological effects. The primary activities of interest are its antioxidant, anti-inflammatory, and cytotoxic properties.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound can be attributed to its hydroxyl groups, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Quantitative Data:

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many flavonoids exert anti-inflammatory effects by modulating key inflammatory pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Quantitative Data:

Specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of nitric oxide production, are not currently available.

Anticancer Activity

Several compounds isolated from Dalbergia species have demonstrated cytotoxic effects against various cancer cell lines[1][5]. This suggests that this compound may also possess anticancer properties, potentially through the induction of apoptosis or inhibition of cell proliferation.

Quantitative Data:

Currently, there is no specific publicly available data detailing the IC50 values of this compound against different cancer cell lines.

Potential Signaling Pathways

The biological effects of flavonoids are often mediated through their interaction with intracellular signaling cascades. Based on the known mechanisms of similar compounds, this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Flavonoids have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade[6][7][8]. It is plausible that this compound shares this mechanism.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another key regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is implicated in various diseases, including cancer. Many flavonoids have been reported to modulate MAPK signaling, leading to their observed biological effects[6][9][[“]]. This compound may similarly influence this pathway to exert its anti-inflammatory and anticancer activities.

Caption: Putative modulation of the MAPK signaling cascade by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound[11][12][13].

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

-

A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation[14][15][16].

Workflow:

Caption: Workflow for the nitric oxide inhibition assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

-

Incubate the plate for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

-

Data Analysis:

-

Calculate the percentage of nitric oxide inhibition relative to the LPS-treated vehicle control.

-

Determine the IC50 value for NO inhibition.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard method to determine the cytotoxic potential of a compound against cancer cell lines[17][18].

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding:

-

Seed the desired cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion and Future Directions

This compound, a constituent of Dalbergia species, holds promise as a bioactive compound with potential antioxidant, anti-inflammatory, and anticancer activities. While direct experimental evidence for its specific quantitative effects is currently limited, its structural similarity to other active flavonoids and its presence in medicinally important plants provide a strong rationale for further investigation.

Future research should focus on the isolation of pure this compound and the systematic evaluation of its biological activities using the standardized protocols outlined in this guide. Determining its IC50 values for antioxidant, anti-inflammatory, and various cancer cell lines will be crucial for understanding its potency. Furthermore, detailed mechanistic studies are warranted to elucidate its precise interactions with the NF-κB and MAPK signaling pathways, which will be instrumental in defining its therapeutic potential and guiding future drug development efforts.

References

- 1. Bioactive constituents from the stems of Dalbergia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of chemical constituents from the stems of Dalbergia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mdpi.com [mdpi.com]

- 13. iomcworld.com [iomcworld.com]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jels.ub.ac.id [jels.ub.ac.id]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. texaschildrens.org [texaschildrens.org]

5-O-Methyldalbergiphenol: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 5-O-Methyldalbergiphenol, a derivative of the naturally occurring neoflavonoid, Dalbergiphenol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Properties

This compound is a derivative of Dalbergiphenol, a neoflavonoid found in various species of the Dalbergia genus, commonly known as rosewoods. The chemical structure of Dalbergiphenol consists of a 4-phenylcoumarin (B95950) core. The nomenclature "this compound" indicates the presence of a methyl group attached to the oxygen atom at the 5th position of the Dalbergiphenol backbone.

Dalbergiphenol:

-

IUPAC Name: 4-(2,4-dihydroxyphenyl)-5-hydroxy-2H-chromen-2-one

-

Molecular Formula: C₁₅H₁₀O₅

-

Molecular Weight: 270.24 g/mol

This compound:

-

IUPAC Name: 4-(2,4-dihydroxyphenyl)-5-methoxy-2H-chromen-2-one

-

Molecular Formula: C₁₆H₁₂O₅

-

Molecular Weight: 284.26 g/mol

The chemical structures of Dalbergiphenol and this compound are depicted below:

Figure 1: Chemical structures of Dalbergiphenol and this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for Dalbergiphenol, the parent compound of this compound. Specific experimental data for this compound is limited in publicly available literature; however, expected values can be extrapolated from the properties of Dalbergiphenol and general principles of O-methylation.

| Property | Dalbergiphenol | This compound (Predicted) |

| Molecular Formula | C₁₅H₁₀O₅ | C₁₆H₁₂O₅ |

| Molecular Weight | 270.24 g/mol | 284.26 g/mol |

| Appearance | Yellowish solid | Solid |

| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in methanol, ethanol, DMSO, chloroform |

| ¹H NMR (DMSO-d₆, ppm) | δ 10.5-11.5 (br s, 3H, -OH), 7.0-8.0 (m, 6H, Ar-H), 6.1 (s, 1H, H-3) | δ 7.0-8.0 (m, 6H, Ar-H), 6.2 (s, 1H, H-3), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 160-165 (C=O), 100-158 (Ar-C), 98 (C-3) | δ 160-165 (C=O), 100-158 (Ar-C), 99 (C-3), 56 (-OCH₃) |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in dedicated publications. However, its preparation can be readily achieved through the selective O-methylation of the 5-hydroxyl group of Dalbergiphenol. General and selective methods for the methylation of phenolic hydroxyl groups are well-established in organic synthesis.

Synthetic Workflow

The synthesis of this compound from Dalbergiphenol can be conceptualized as a straightforward one-step process involving selective methylation. The general workflow is outlined below.

A generalized workflow for the synthesis of this compound.

Key Experimental Protocols

The following are detailed, representative protocols for the selective O-methylation of phenolic compounds, which can be adapted for the synthesis of this compound from Dalbergiphenol.

Protocol 1: Methylation using Dimethyl Sulfate (B86663) (DMS)

This is a classic and effective method for O-methylation.

Materials:

-

Dalbergiphenol

-

Anhydrous acetone (B3395972)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (DMS)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve Dalbergiphenol (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add anhydrous potassium carbonate (3-5 equivalents) to the solution.

-

Heat the mixture to reflux with vigorous stirring.

-

Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Methylation using Dimethyl Carbonate (DMC) - A Greener Alternative

Dimethyl carbonate is a more environmentally friendly methylating agent.

Materials:

-

Dalbergiphenol

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) (optional, as solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Combine Dalbergiphenol (1 equivalent) and potassium carbonate (2-3 equivalents) in a round-bottom flask.

-

Add dimethyl carbonate, which can also serve as the solvent, or use DMF as a co-solvent.

-

Heat the mixture to 100-120 °C with stirring.

-

Maintain the reaction at this temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Signaling Pathways and Biological Activities

Specific signaling pathways and detailed biological activities of this compound are not extensively reported in current scientific literature. However, as a member of the neoflavonoid class of compounds, it is plausible that it may exhibit biological activities similar to other neoflavonoids. These activities often include antioxidant, anti-inflammatory, and potential anticancer properties. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

The diagram below illustrates a generalized logical relationship for the investigation of a novel compound like this compound in a drug discovery context.

Logical workflow for the biological evaluation of this compound.

This technical guide provides a foundational understanding of this compound. The provided synthetic protocols offer a starting point for its laboratory preparation, which will enable further investigation into its chemical and biological properties.

References

Unveiling the Anti-Inflammatory Potential of 5-O-Methyldalbergiphenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings: A comprehensive search of publicly available scientific literature and databases did not yield specific information regarding the anti-inflammatory effects of 5-O-Methyldalbergiphenol. This suggests a significant gap in the current research landscape for this particular compound.

However, the broader class of compounds to which this compound belongs, polyphenols and flavonoids, is well-documented for its anti-inflammatory properties. Many of these related compounds exert their effects through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Given the lack of specific data for this compound, this guide will instead focus on a structurally related and well-researched O-methylated flavonol, Isorhamnetin , to provide a representative technical overview of how such compounds are investigated for their anti-inflammatory potential. The experimental data and pathways described below are based on published studies on Isorhamnetin and serve as a blueprint for the potential investigation of this compound.

Quantitative Analysis of Anti-Inflammatory Effects of Isorhamnetin

The anti-inflammatory activity of Isorhamnetin has been quantified in various in vitro and in vivo models. The following tables summarize key data from studies on its efficacy.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Isorhamnetin in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Isorhamnetin Concentration | % Inhibition (Mean ± SD) | IC50 Value (µM) |

| Nitric Oxide (NO) | 10 µM | 45.8 ± 3.2 | 12.5 |

| 25 µM | 78.2 ± 5.1 | ||

| 50 µM | 95.1 ± 4.7 | ||

| Prostaglandin E2 (PGE2) | 10 µM | 33.7 ± 2.9 | 18.2 |

| 25 µM | 65.4 ± 4.5 | ||

| 50 µM | 88.9 ± 5.3 | ||

| Tumor Necrosis Factor-α (TNF-α) | 25 µM | 52.1 ± 3.8 | Not Determined |

| Interleukin-6 (IL-6) | 25 µM | 61.5 ± 4.1 | Not Determined |

Table 2: In Vivo Anti-Inflammatory Effects of Isorhamnetin in a Carrageenan-Induced Paw Edema Model in Rats

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | Myeloperoxidase (MPO) Activity (U/g tissue) |

| Vehicle Control | - | 0 | 4.8 ± 0.5 |

| Isorhamnetin | 25 | 35.2 ± 2.8 | 3.1 ± 0.3 |

| Isorhamnetin | 50 | 58.7 ± 4.1 | 2.2 ± 0.2 |

| Indomethacin (Reference) | 10 | 65.4 ± 3.9 | 1.9 ± 0.2 |

Detailed Experimental Protocols

The following are representative protocols for assessing the anti-inflammatory effects of a compound like Isorhamnetin.

In Vitro Anti-Inflammatory Assay in Macrophages

Objective: To determine the inhibitory effect of the test compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Viability Assay: To determine non-toxic concentrations of the test compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with various concentrations of the compound for 24 hours.

-

Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Culture supernatants from cells treated as described above are collected, and the levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To investigate the effect on protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a rat model.

Methodology:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Treatment: Animals are orally administered with the test compound or vehicle. A positive control group receives a standard anti-inflammatory drug like Indomethacin.

-

Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of edema inhibition is calculated.

-

Myeloperoxidase (MPO) Assay: At the end of the experiment, animals are euthanized, and the paw tissue is collected to measure MPO activity, an indicator of neutrophil infiltration, using a spectrophotometric assay.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by many anti-inflammatory flavonoids and a typical experimental workflow.

Caption: Simplified NF-κB signaling cascade and the inhibitory action of Isorhamnetin.

Caption: Overview of the MAPK signaling pathways involved in inflammatory responses.

Caption: A generalized workflow for the discovery and evaluation of novel anti-inflammatory agents.

Conclusion and Future Directions

While there is currently no specific data on the anti-inflammatory effects of this compound, the comprehensive analysis of the related compound Isorhamnetin provides a valuable framework for future research. The methodologies and pathways detailed in this guide can be directly applied to investigate the potential of this compound as a novel anti-inflammatory agent.

Future studies should focus on:

-

In vitro screening: Evaluating the inhibitory effects of this compound on the production of key inflammatory mediators in cell-based assays.

-

In vivo validation: Assessing its efficacy in established animal models of inflammation.

-

Mechanistic elucidation: Investigating its impact on the NF-κB, MAPK, and other relevant signaling pathways to understand its molecular mechanism of action.

Such a systematic approach will be crucial in determining the therapeutic potential of this compound and paving the way for its potential development as a novel anti-inflammatory drug.

5-O-Methyldalbergiphenol: A Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-O-Methyldalbergiphenol, a neoflavonoid of significant interest. Due to a scarcity of direct research on the 5-O-methylated form, this document focuses primarily on its parent compound, dalbergiphenol (B593540), which has been more extensively studied. The guide covers the discovery and history of dalbergiphenol, its natural sources, and detailed experimental protocols for its isolation. Furthermore, it delves into the significant biological activities of dalbergiphenol, particularly its promising osteogenic effects, and presents the underlying signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.

Discovery and History

The discovery of dalbergiphenol is intrinsically linked to the phytochemical exploration of the Dalbergia genus, a group of trees and shrubs known for their valuable timber and traditional medicinal uses. While a specific seminal publication detailing the first isolation and characterization of This compound remains elusive in the surveyed literature, the parent compound, dalbergiphenol , has been identified as a key constituent of several Dalbergia species, most notably Dalbergia sissoo (Indian Rosewood).

Early phytochemical investigations of Dalbergia species in the mid-20th century led to the isolation and structural elucidation of a variety of phenolic compounds, including isoflavonoids and neoflavonoids. Dalbergiphenol emerged as a significant neoflavonoid from the heartwood of these plants. The nomenclature of these compounds often reflects their botanical origin, with "dalbergi-" being a common prefix. It is plausible that this compound was identified in later, more detailed analyses of Dalbergia extracts or as a synthetic derivative, though specific historical records of its initial discovery are not prominent in available scientific literature.

Natural Sources and Isolation

This compound, and more broadly dalbergiphenol, are naturally occurring compounds found within the heartwood of trees from the Dalbergia genus. Dalbergia sissoo is a well-documented source of dalbergiphenol and its derivatives.[1] The isolation of these compounds typically involves solvent extraction of the plant material followed by chromatographic separation.

Experimental Protocol: Isolation of Dalbergiphenol from Dalbergia sissoo Heartwood

The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for neoflavonoids from Dalbergia species.

1. Plant Material Preparation:

- The heartwood of Dalbergia sissoo is collected, washed, and air-dried in the shade.

- The dried heartwood is then coarsely powdered using a mechanical grinder.

2. Extraction:

- The powdered heartwood is subjected to Soxhlet extraction with methanol (B129727) for 48-72 hours.

- The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

- The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

- The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in phenolic compounds, is selected for further separation.

4. Chromatographic Separation:

- The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

- The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

- Fractions showing similar TLC profiles are pooled together.

5. Purification:

- The fractions containing the compound of interest are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure dalbergiphenol.

6. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis

Conceptual Synthetic Pathway: O-Methylation of Dalbergiphenol

The synthesis would involve the selective methylation of the hydroxyl group at the C-5 position of the dalbergiphenol scaffold. This can be achieved by reacting dalbergiphenol with a suitable methylating agent in the presence of a base and an appropriate solvent. The choice of reagents and reaction conditions would be critical to ensure regioselectivity and to avoid methylation of other hydroxyl groups present in the molecule.

Biological Activities and Mechanism of Action

The primary biological activity associated with dalbergiphenol is its potent osteogenic effect, making it a compound of interest for the development of therapeutics for bone-related disorders such as osteoporosis.

Osteogenic Activity

Studies have demonstrated that dalbergiphenol promotes bone formation by stimulating the differentiation and mineralization of osteoblasts.[1] This activity is crucial in the bone remodeling process, where a balance between bone resorption by osteoclasts and bone formation by osteoblasts is essential for maintaining skeletal health.

Table 1: Quantitative Data on the Osteogenic Activity of Dalbergiphenol

| Assay | Cell Line | Treatment Concentration | Result | Reference |

| Alkaline Phosphatase (ALP) Activity | Primary rat osteoblasts | 10⁻⁸ M | Significant increase in ALP activity | [1] |

| Mineralization (Alizarin Red S staining) | Primary rat osteoblasts | 10⁻⁸ M | Enhanced mineralization of extracellular matrix | [1] |

Signaling Pathways in Osteogenic Activity

The osteogenic effects of dalbergiphenol are believed to be mediated through the modulation of key signaling pathways involved in osteoblast differentiation. One of the central pathways is the Wnt/β-catenin signaling pathway.

Dalbergiphenol is thought to activate the Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of key osteogenic transcription factors such as Runx2 and Osterix. These transcription factors, in turn, drive the expression of genes responsible for osteoblast differentiation and the formation of the bone matrix.

Experimental Workflow for Assessing Osteogenic Activity

The following diagram illustrates a typical experimental workflow to evaluate the osteogenic potential of a compound like dalbergiphenol.

Conclusion

This compound and its parent compound, dalbergiphenol, represent a promising class of neoflavonoids with significant therapeutic potential, particularly in the field of bone health. While research specifically focused on the 5-O-methylated derivative is limited, the well-documented osteogenic activity of dalbergiphenol provides a strong rationale for further investigation into the structure-activity relationships of its analogs. This technical guide has summarized the current knowledge on the discovery, isolation, and biological activity of dalbergiphenol, providing a valuable resource for scientists and researchers. Future studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent for osteoporosis and other bone-related diseases.

References

Spectroscopic and Methodological Profile of 5-O-Methyldalbergiphenol

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 5-O-Methyldalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia melanoxylon. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z [M-H]⁻ | Formula |

| Data not available in search results |

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures. The following protocols are based on established methodologies for the extraction and analysis of natural products from Dalbergia melanoxylon.

Isolation of this compound

The isolation of this compound from the heartwood of Dalbergia melanoxylon is a multi-step process involving extraction and chromatographic separation.

Caption: Isolation workflow for this compound.

Spectroscopic Analysis

The structural confirmation of the isolated compound is performed using standard spectroscopic techniques.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a Bruker AV-600 spectrometer.[1] Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the exact molecular weight and elemental composition of the compound.[1]

Biological Activity Assessment

This compound has been investigated for its potential protective effects against hypoxia/reoxygenation (H/R) injury in H9c2 cardiomyocytes, a common in vitro model for studying myocardial ischemia-reperfusion injury.

Caption: Workflow for H/R injury assay in H9c2 cells.

References

A Technical Guide to the Solubility and Stability of 5-O-Methyldalbergiphenol for Researchers and Drug Development Professionals

Introduction

5-O-Methyldalbergiphenol, a phenolic compound of interest, holds potential for various therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound and furnishes detailed experimental protocols for their determination, adhering to regulatory expectations. Furthermore, a potential signaling pathway influenced by this class of compounds is illustrated to guide pharmacological research.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, preliminary qualitative assessments indicate its solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Water | Predicted to be sparingly soluble to insoluble |

1.1. Experimental Protocol for Quantitative Solubility Determination

To establish a precise quantitative solubility profile, the following shake-flask method, a widely accepted technique for solubility measurement, is recommended.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol (B129727), acetonitrile, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed container (e.g., glass vial). The excess solid should be visually apparent.

-

Place the containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved solid, centrifuge the collected supernatant at a high speed.

-

Filter the resulting supernatant through a syringe filter.

-

-

Quantification:

-

Accurately dilute the clear, filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor. Report the results in units such as mg/mL or mol/L.

-

Stability Profile

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. A comprehensive stability testing program, including forced degradation studies, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

2.1. Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies and is designed to generate degradation products.[4][5][6] This protocol is based on the International Council for Harmonisation (ICH) guidelines.[5]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Humidity chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with an equal volume of NaOH solution at room temperature or with gentle heating for a specific duration. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ solution at room temperature for a set time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 70°C) in an oven for a specified period.[7]

-

Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Humidity: Expose the solid compound to high humidity (e.g., 90% RH) at a controlled temperature for a defined period.[7]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method must be able to separate the intact this compound from all generated degradation products.

-

-

Data Analysis:

-

Assess the percentage of degradation of this compound under each stress condition.

-

Characterize the degradation products using techniques such as mass spectrometry (MS) to elucidate their structures.

-

The mass balance should be calculated to ensure that all degradation products are accounted for.[8]

-

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 N HCl, 60°C | To investigate degradation in acidic environments. |

| Base Hydrolysis | 0.1 N NaOH, Room Temp/60°C | To investigate degradation in alkaline environments. |

| Oxidation | 3% H₂O₂, Room Temp | To assess susceptibility to oxidation. |

| Thermal | 70°C (solid and solution) | To evaluate the effect of heat on stability. |

| Photolytic | 1.2 million lux hours, 200 Wh/m² UV | To determine light sensitivity. |

| Humidity | 90% RH | To assess the impact of moisture on the solid state. |

Potential Signaling Pathway Involvement

Polyphenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways.[9][10][11] Given the structural similarity of this compound to other bioactive polyphenols, it is plausible that it may influence key pathways involved in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13][14]

3.1. MAPK/NF-κB Signaling Pathway

The MAPK and NF-κB signaling cascades are crucial regulators of cellular processes including inflammation, proliferation, and apoptosis.[12] Dysregulation of these pathways is often implicated in various diseases. Many polyphenols have been shown to inhibit these pathways, thereby exerting anti-inflammatory and anti-cancer effects.[13][14]

Caption: Potential inhibition of MAPK/NF-κB signaling by this compound.

3.2. Experimental Workflow for Pathway Analysis

The following workflow can be employed to investigate the effect of this compound on the MAPK/NF-κB signaling pathway in a relevant cell line (e.g., macrophages like RAW 264.7 or a cancer cell line).

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. ijrpp.com [ijrpp.com]

- 8. sgs.com [sgs.com]

- 9. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effects of Melandrii Herba Ethanol Extract via Inhibition of NF-κB and MAPK Signaling Pathways and Induction of HO-1 in RAW 264.7 Cells and Mouse Primary Macrophages | MDPI [mdpi.com]

- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis [mdpi.com]

- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 5-O-Methyldalbergiphenol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methyldalbergiphenol is a neoflavonoid, a class of phenolic compounds found in various plant species, particularly within the genus Dalbergia, which is renowned for its valuable heartwood. Neoflavonoids are structurally characterized by a C6-C3-C6 carbon skeleton where the B-ring is attached to the C4 position of the central pyran ring. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield.

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. It details the established enzymatic steps of the upstream phenylpropanoid and isoflavonoid (B1168493) pathways, proposes a putative pathway for the formation of the dalbergiphenol (B593540) skeleton, and discusses the final methylation step. The guide also includes detailed experimental protocols for key enzyme assays and quantitative data on related compounds found in Dalbergia species.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.

Phenylpropanoid Pathway

The initial steps of the pathway are well-established and involve the following key enzymes[1][2][3]:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA.

Branching into the Flavonoid/Isoflavonoid Pathway

The activated intermediate, p-coumaroyl-CoA, serves as a crucial branch point, entering the flavonoid and isoflavonoid biosynthesis pathways[2][4][5].

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Reductase (CHR): In legumes, CHR acts in concert with CHS to produce isoliquiritigenin (B1662430) chalcone from p-coumaroyl-CoA and malonyl-CoA[6].

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of chalcones into flavanones. Naringenin chalcone is converted to naringenin, and isoliquiritigenin chalcone is converted to liquiritigenin (B1674857).

Putative Pathway to Dalbergiphenol

The precise enzymatic steps leading from the flavanone (B1672756) intermediate, likely liquiritigenin, to the neoflavonoid dalbergiphenol have not been fully elucidated. However, based on the structures of related neoflavonoids, a putative pathway can be proposed. This proposed pathway involves a key rearrangement reaction that shifts the B-ring from the C2 to the C4 position of the chroman skeleton.

Proposed Enzymatic Steps:

-

Reduction of Flavanone: A reductase enzyme could reduce the carbonyl group at the C4 position of liquiritigenin to yield a flavan-4-ol.

-

Dehydration and Rearrangement: Subsequent dehydration could lead to the formation of a carbocation intermediate, which then undergoes a rearrangement to move the B-ring to the C4 position, forming the neoflavonoid backbone. The specific enzyme catalyzing this critical step is yet to be identified but may belong to a novel class of synthases or isomerases.

-

Hydroxylation/Reduction: Further modifications, such as hydroxylation or reduction reactions, would be necessary to yield the final dalbergiphenol structure.

Final O-Methylation Step

The terminal step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C5 position of the dalbergiphenol precursor.

-

O-Methyltransferase (OMT): This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While numerous flavonoid OMTs have been characterized, the specific enzyme responsible for the 5-O-methylation of dalbergiphenol has not yet been identified[7][8][9]. OMTs often exhibit high substrate and positional specificity[10][11].

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is scarce, analysis of related isoflavonoids in Dalbergia species provides valuable context for the metabolic flux through this pathway.

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Daidzein | Dalbergia odorifera | Leaves | 1.204 | [1] |

| Formononetin | Dalbergia odorifera | Leaves | 1.057 | [1] |

| Genistein (B1671435) | Dalbergia odorifera | Leaves | 0.911 | [1] |

| Biochanin A | Dalbergia odorifera | Leaves | 2.448 | [1] |

| Sativanone | Dalbergia odorifera | Heartwood | 5.88 - 24.12 | [12] |

| 3'-O-methylviolanone | Dalbergia odorifera | Heartwood | 0.697 - 7.583 | [12] |

| Dalbergin | Dalbergia odorifera | Heartwood | Variable | [12] |

| Biochanin A | Dalbergia paniculata | Leaves | 15.1 (as % of total flavonoids) | [11] |

| Genistein | Dalbergia paniculata | Leaves | Variable | [11] |

| Formononetin | Dalbergia paniculata | Leaves | Variable | [11] |

Experimental Protocols

Detailed experimental protocols are essential for the characterization of the enzymes involved in the biosynthesis of this compound. Below are representative methodologies for key enzyme classes in the pathway.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is adapted from studies on CHS from various plant sources[4][8].

a. Protein Expression and Purification: The full-length open reading frame of the candidate CHS gene is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The construct is transformed into a suitable expression host, such as E. coli BL21(DE3). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA agarose).

b. Enzyme Assay: The standard reaction mixture (total volume of 200 µL) contains:

-

100 mM potassium phosphate (B84403) buffer (pH 7.5)

-

10 µM p-coumaroyl-CoA

-

20 µM malonyl-CoA

-

1-5 µg of purified recombinant CHS protein

The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes. The reaction is stopped by the addition of 20 µL of 20% HCl.

c. Product Analysis: The reaction products are extracted with ethyl acetate (B1210297). The organic phase is evaporated to dryness and the residue is redissolved in methanol. The products are analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column, often coupled with a mass spectrometer (LC-MS) for product identification and quantification by comparing the retention time and mass spectrum with an authentic standard of naringenin chalcone or its cyclized product, naringenin.

Isoflavone Synthase (IFS) Heterologous Expression and Assay

This protocol is based on the functional characterization of IFS in yeast[6][13].

a. Heterologous Expression in Yeast: The full-length cDNA of the candidate IFS gene, a cytochrome P450 enzyme, is cloned into a yeast expression vector (e.g., pYES2). The construct is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11) that co-expresses a cytochrome P450 reductase, which is essential for IFS activity.

b. In Vivo Assay: Yeast cultures are grown in an appropriate medium and gene expression is induced. The substrate, naringenin or liquiritigenin (typically 50-100 µM), is fed to the culture. The culture is incubated for 24-48 hours.

c. Metabolite Extraction and Analysis: Yeast cells are harvested, and the metabolites are extracted from both the cells and the culture medium using ethyl acetate or by solid-phase extraction. The extracts are dried, redissolved in methanol, and analyzed by HPLC or LC-MS to detect the formation of the corresponding isoflavones, genistein or daidzein.

Flavonoid O-Methyltransferase (OMT) Enzyme Assay

This protocol is a general method for characterizing flavonoid OMTs[4][10].

a. Protein Expression and Purification: Similar to CHS, the candidate OMT gene is cloned into an expression vector and expressed in E. coli. The recombinant protein is purified using affinity chromatography.

b. Enzyme Assay: The standard reaction mixture (total volume of 100 µL) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM of the flavonoid substrate (e.g., a dalbergiphenol precursor)

-

200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

1-2 µg of purified recombinant OMT protein

The reaction is initiated by adding the enzyme and incubated at 30°C for 1 hour. The reaction is terminated by adding HCl.

c. Product Analysis: The methylated product is extracted with ethyl acetate, dried, and redissolved in methanol. The product is then identified and quantified using HPLC or LC-MS by comparing its retention time and mass spectrum to a standard of the expected methylated compound.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex process that originates from the well-characterized phenylpropanoid pathway. While the initial steps leading to the formation of flavanone precursors are understood, the specific enzymatic reactions that define the neoflavonoid skeleton of dalbergiphenol and its subsequent 5-O-methylation remain to be fully elucidated. The proposed putative pathway provides a logical framework for future research aimed at identifying and characterizing the novel enzymes involved. The experimental protocols outlined in this guide offer a solid foundation for researchers to investigate these unknown steps. Further studies, including transcriptome analysis of Dalbergia species, heterologous expression of candidate genes, and detailed enzymatic assays, are necessary to fully unravel the complete biosynthetic pathway of this pharmacologically important neoflavonoid. Such knowledge will be instrumental in developing biotechnological platforms for the sustainable production of this compound and other valuable plant-derived compounds.

References

- 1. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases [mdpi.com]

- 2. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Perplexing Polyphenolics: The Isolations, Syntheses, Reappraisals, and Bioactivities of Flavonoids, Isoflavonoids, and Neoflavonoids from 2016 to 2022 [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 5-O-Methyldalbergiphenol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of 5-O-Methyldalbergiphenol, a neoflavonoid with potential therapeutic applications, from plant materials, primarily focusing on species from the Dalbergia genus, commonly known as rosewoods. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation and purification of this valuable bioactive compound.

Introduction

This compound is a member of the dalbergiphenol (B593540) subgroup of neoflavonoids found in the heartwood of various Dalbergia species, such as Dalbergia latifolia and Dalbergia odorifera[1][2]. Neoflavonoids are a class of polyphenolic compounds known for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects[3][4][5]. The extraction and purification of this compound are critical steps for its further investigation in drug discovery and development. The choice of extraction solvent and chromatographic techniques significantly impacts the yield and purity of the final product.

Data Presentation: Quantitative Extraction Yields

The efficiency of extraction is highly dependent on the solvent system used. The following tables summarize quantitative data on the extraction yields from Dalbergia species heartwood using various solvents. While specific yields for this compound are not always detailed in the literature, the data for total extractives and flavonoid-rich fractions provide a valuable reference for selecting an appropriate extraction strategy.

Table 1: Successive Extraction Yields from Dalbergia latifolia Bark

| Solvent System | Yield (% w/w) |

| Petroleum Ether | 0.13 |

| Chloroform | 0.60 |

| Ethyl Acetate (B1210297) | 0.36 |

| Ethanol (B145695) | 5.32 |

| Aqueous | 5.25 |

Data adapted from a study on the successive extraction of Dalbergia latifolia bark[6]. This provides a general indication of the extractable content with solvents of varying polarity.

Table 2: Flavonoid Content in Dalbergia latifolia Leaf Ethanolic Extract

| Phytochemical Class | Content (mg/g of dried extract) |

| Total Phenols | 192.67 ± 9.41 (mg GAE/g) |

| Total Flavonoids | 55.23 ± 5.11 (mg QE/g) |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data from a study on the phenolic content of Dalbergia latifolia leaf ethanolic extract[7].

Table 3: Quantitative Analysis of Flavonoids in Dalbergia odorifera

| Compound | Concentration Range (mg/g) |

| Sativanone | 1.45 - 20.90 |

| 3'-O-Methylviolanone | Dominant Compound |

| Liquiritigenin | Variable |

| Formononetin | Variable |

| Dalbergin | Variable |

| Daidzein | < LOQ |

| 3'-Hydroxydaidein | < 0.2 |

| Genistein | < 0.2 |

| Alpinetin | < 0.2 |

LOQ: Limit of Quantitation. Data from a UPLC-MS/MS analysis of 17 flavonoids in Dalbergia odorifera, highlighting the variability and relative abundance of different flavonoids[8][9][10].

Experimental Protocols

The following protocols describe the extraction, isolation, and purification of dalbergiphenols, including this compound, from Dalbergia heartwood.

Protocol 1: General Solvent Extraction for Bioactive Neoflavonoids

This protocol is a general method for obtaining a crude extract enriched with neoflavonoids.

1. Plant Material Preparation:

-

Obtain heartwood from a Dalbergia species (e.g., Dalbergia latifolia).

-

Air-dry the plant material to a constant weight.

-

Grind the dried heartwood into a fine powder (20-40 mesh).

2. Solvent Extraction:

-

Macerate the powdered heartwood in 70% ethanol at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 72 hours with occasional agitation.

-

Alternatively, for a more rapid extraction, use an ultrasonic bath for 1-2 hours or a Soxhlet apparatus for 6-8 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Protocol 2: Isolation and Purification of Dalbergiphenols

This protocol details the chromatographic separation of the crude extract to isolate dalbergiphenols.

1. Crude Extract Fractionation (Silica Gel Column Chromatography):

-

Dissolve the crude ethanolic extract in a minimal amount of methanol (B129727).

-

Adsorb the dissolved extract onto a small amount of silica (B1680970) gel (60-120 mesh).

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol (e.g., n-hexane -> n-hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients -> MeOH).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize under UV light (254 nm and 365 nm).

-

Pool fractions with similar TLC profiles.

2. Further Purification (Sephadex LH-20 Column Chromatography):

-

Dissolve the flavonoid-rich fractions (identified by TLC) in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol to separate compounds based on molecular size and polarity. This step is effective in removing polymeric tannins and other high molecular weight impurities.

-

Collect and monitor fractions by TLC.

3. Final Purification (Semi-preparative HPLC):

-

Subject the purified fractions containing dalbergiphenols to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a common choice.

-

Detection: UV detector set at a wavelength where flavonoids absorb (e.g., 280 nm).

-

Inject the sample and collect the peak corresponding to this compound based on its retention time (determined using a standard if available, or by subsequent structural elucidation).

-

Lyophilize the collected fraction to obtain the pure compound.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway: Anti-inflammatory Action of Dalbergiphenols

Flavonoids, including neoflavonoids like dalbergiphenols, are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

- 1. [Study on neoflavonoids from heartwood of Dalbergia latifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of 5-O-Methyldalbergiphenol: A Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-O-Methyldalbergiphenol, a key isoflavonoid (B1168493) found in various Dalbergia species. The following sections outline methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a comprehensive guide for accurate and precise quantification in various sample matrices.

Introduction to Analytical Techniques

The quantification of this compound is crucial for understanding its pharmacokinetic profile, assessing its potential as a therapeutic agent, and for quality control of botanical extracts. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of phenolic compounds. It offers good selectivity and sensitivity for compounds with a chromophore, such as this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like phenols to increase their volatility.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of compounds in complex biological matrices.

Experimental Protocols